aluminum;N,N-dimethylethanamine

Catalog No.
S762292
CAS No.
124330-23-0
M.F
C4H11AlN
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
aluminum;N,N-dimethylethanamine

CAS Number

124330-23-0

Product Name

aluminum;N,N-dimethylethanamine

Molecular Formula

C4H11AlN

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C4H11N.Al/c1-4-5(2)3;/h4H2,1-3H3;

InChI Key

JFULSLYTSZPADJ-UHFFFAOYSA-N

SMILES

CCN(C)C.[Al]

Canonical SMILES

CCN(C)C.[Al]

Preparation of Aluminum Nanoparticles:

Alane-dimethylethylamine complex has been found to be an effective precursor for the synthesis of aluminum nanoparticles. These nanoparticles are of significant interest due to their unique properties, including high surface area, good electrical conductivity, and catalytic activity. The complex acts as a source of aluminum atoms, which can be readily reduced to form the nanoparticles under specific conditions [].

Fluorination Reactions:

The complex can be used as a selective fluorinating agent in various organic and inorganic reactions. Its ability to transfer a fluorine atom makes it valuable in the synthesis of fluorinated materials with specific properties, such as pharmaceuticals, agrochemicals, and advanced materials [].

Aluminum Metal-Organic Chemical Vapor Deposition (MOCVD) for the Growth of Aluminum Films:

Alane-dimethylethylamine complex can be employed as a precursor in MOCVD, a technique used to deposit thin films of aluminum on various substrates. This technique allows for the controlled growth of films with desired thicknesses and properties, finding applications in microelectronics and other areas [].

Ligand-Exchange Reactions:

The complex can participate in ligand-exchange reactions, where the dimethylethylamine group is replaced with other ligands (molecules or ions that bind to a central metal atom). This allows for the generation of new alane complexes with tailored properties for specific applications in catalysis and materials science [].

Aluminum;N,N-dimethylethanamine, also known as dimethylethylamine alane, is a chemical compound with the formula C₄H₁₁AlN. It consists of aluminum coordinated with N,N-dimethylethanamine, which is an amine compound characterized by two methyl groups attached to a nitrogen atom. This compound is notable for its role in chemical vapor deposition processes, particularly in the production of thin films of aluminum, which are crucial in various electronic and optical applications .

The mechanism of action of the Alane-Dimethylethylamine complex centers on its ability to release hydride ions (H⁻). These hydride ions act as reducing agents, accepting electrons from other molecules and facilitating their reduction in organic synthesis [].

  • Toxicity: Information on the specific toxicity of the Alane-Dimethylethylamine complex is limited. However, Alane itself is known to be a pyrophoric compound, igniting spontaneously upon contact with air or moisture []. Dimethylethylamine is also a flammable liquid []. Therefore, the complex should be handled with appropriate safety precautions in a well-ventilated fume hood, using fire retardant gloves and eye protection.

  • Chemical Vapor Deposition: The compound is frequently utilized as a precursor in chemical vapor deposition (CVD) processes to produce aluminum films on substrates. The reaction typically involves the thermal decomposition of dimethylethylamine alane to deposit aluminum .
  • Reduction Reactions: It can undergo reduction reactions, where it acts as a reducing agent in the presence of other reagents.
  • Hydroalumination: This reaction involves the addition of aluminum to alkenes or alkynes, facilitating the formation of organoaluminum compounds.
  • Ligand Exchange: Dimethylethylamine alane can participate in ligand-exchange reactions, forming new complexes with different ligands.

Several methods exist for synthesizing aluminum;N,N-dimethylethanamine:

  • Direct Reaction: The compound can be synthesized through the direct reaction between aluminum hydride and N,N-dimethylethanamine under controlled conditions.
  • Sonochemical Methods: Recent advancements have shown that sonochemistry can facilitate the thermal decomposition of alane in the presence of N,N-dimethylethanamine, leading to the formation of stable aluminum nanoparticles .
  • Ligand Displacement Reactions: Dimethylethylamine alane can be synthesized by displacing ligands from other aluminum compounds using N,N-dimethylethanamine .

Aluminum;N,N-dimethylethanamine has several important applications:

  • Thin Film Production: It is primarily used in CVD processes for producing high-quality aluminum thin films used in electronics and optics .
  • Precursor for Nanoparticles: The compound serves as a precursor for synthesizing aluminum nanoparticles, which have applications in catalysis and materials science .
  • Chemical Manufacturing: It is involved in the synthesis of other chemical compounds due to its reactivity and ability to form complexes .

Interaction studies involving aluminum;N,N-dimethylethanamine primarily focus on its reactivity with various substrates during chemical vapor deposition. These studies often assess how variations in temperature and pressure affect deposition rates and film quality. Additionally, investigations into its interaction with water reveal that it can release flammable gases upon contact, highlighting the need for careful handling and storage practices .

Several compounds share structural or functional similarities with aluminum;N,N-dimethylethanamine. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Features
Aluminum HydrideAlH₃A simple hydride used mainly as a reducing agent.
Lithium Aluminum HydrideLiAlH₄A more reactive hydride used in organic synthesis.
TrimethylaluminumAl(CH₃)₃Highly reactive organoaluminum compound used as a reagent.
DimethylaminoboraneB(CH₃)₂NH₂Used in organic synthesis but less stable than alane derivatives.
DimethylaminoethylphosphineC₅H₁₄NPh₂Used in organophosphorus chemistry but differs significantly in reactivity profile.

Aluminum;N,N-dimethylethanamine stands out due to its specific application in CVD processes and its unique ability to form stable complexes that are useful for thin-film technology, making it an essential compound in advanced material sciences.

The development of efficient synthetic routes for aluminum;N,N-dimethylethanamine has been pivotal in advancing its applications across various technological domains. Modern synthetic approaches have evolved significantly over the past decade, offering improved yields, higher purity, and more controlled reaction conditions. These methodologies leverage fundamental principles of coordination chemistry and aluminum hydride reactivity to create stable adducts with specific properties tailored for various applications. The following sections detail the most significant synthetic pathways currently employed in both research and industrial settings, highlighting recent innovations that have enhanced the accessibility and utility of this important organometallic compound.

Ligand-Assisted Hydrogenation Techniques for Alane Adduct Formation

The direct hydrogenation method represents one of the most straightforward approaches to synthesizing aluminum;N,N-dimethylethanamine. This process typically involves the reaction between catalyzed aluminum metal, dimethylethylamine (DMEA), and hydrogen gas in an appropriate solvent medium, such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds according to the following equation: C₄H₁₁N + Al* + 3/2H₂ → C₄H₁₁N-AlH₃, where Al* denotes titanium-catalyzed aluminum. The incorporation of a catalytic amount of titanium (typically 2 mol%) significantly enhances the reactivity of aluminum toward hydrogenation, facilitating the formation of the alane complex under moderate conditions.

Experimental data indicates that the hydrogenation process for DMEAA formation typically requires approximately 56 hours to reach completion when conducted at room temperature (296K) and moderate pressure. During this period, a measurable decrease in hydrogen pressure serves as an indicator of successful adduct formation. Under optimized conditions, this method yields approximately 40-60% of the theoretical maximum based on the initial aluminum content, making it a reasonably efficient synthetic route for laboratory and potential industrial applications. The resulting product exhibits characteristic Al-H stretching modes at approximately 1710 cm⁻¹ in its FTIR spectrum, confirming the successful formation of the alane adduct.

A significant advantage of this direct hydrogenation approach is its relative simplicity and the moderate reaction conditions required. Unlike many organometallic syntheses that demand stringent anaerobic conditions or extremely low temperatures, this method proceeds effectively at ambient temperature, although it does require careful handling due to the moisture sensitivity of the reagents and products. Furthermore, the second hydrogenation cycle typically proceeds more rapidly than the first and produces greater yields under similar conditions, suggesting potential for process optimization in continuous production scenarios. This characteristic makes the ligand-assisted hydrogenation approach particularly appealing for scaled-up production of DMEAA.

Recent refinements to this synthetic method have focused on optimizing reaction parameters such as catalyst loading, solvent selection, and hydrogen pressure to maximize yield while minimizing reaction time. Researchers have discovered that the choice of solvent can significantly impact both the reaction kinetics and the stability of the resulting adduct, with ethereal solvents generally providing superior results due to their ability to moderately coordinate with aluminum centers without completely inhibiting the desired reactivity. Additionally, precise control of hydrogen pressure throughout the reaction has been identified as a critical factor in achieving consistent high yields, as excessive pressure can lead to competing reactions while insufficient pressure slows the reaction rate considerably.

ParameterTypical ValueEffect on Reaction
Aluminum CatalystAl + 2 mol% TiEnhances hydrogenation
Temperature296-299KRoom temperature facilitates controlled reaction
Initial H₂ Pressure65-75 barProvides driving force for hydrogenation
Reaction Time48-56 hoursAllows for complete formation of adduct
SolventDiethyl ether or THFStabilizes intermediates
Product Yield40-60%Based on initial aluminum
Characteristic FTIR1710 cm⁻¹Al-H stretching mode confirms product

Sonochemical Synthesis Protocols for Stabilized Aluminum Nanoparticles

Sonochemical techniques have emerged as a powerful approach for the controlled decomposition of aluminum;N,N-dimethylethanamine to produce air-stable aluminum nanoparticles with tailored properties. This innovative methodology employs ultrasonic waves to provide both the thermal energy and efficient mixing required for the precise decomposition of DMEAA in the presence of stabilizing agents. The sonochemical process offers significant advantages over conventional thermal decomposition methods, including more uniform particle size distribution, enhanced control over morphology, and improved stability of the resulting nanoparticles against oxidation.

The sonochemical synthesis typically involves the titanium-catalyzed thermal decomposition of DMEAA in the presence of oleic acid as a passivating agent. The process yields spherical face-centered-cubic aluminum nanoparticles with remarkable control over particle size, producing either approximately 5 nm or 30 nm diameter particles depending on reaction conditions. The precise size control is achieved primarily through variation in the concentration of oleic acid, with higher concentrations consistently resulting in smaller particle sizes. This relationship provides a straightforward method for tailoring nanoparticle dimensions to specific application requirements without significantly altering other reaction parameters or introducing additional processing steps.

A distinctive feature of aluminum nanoparticles produced via the sonochemical decomposition of DMEAA is their enhanced stability in ambient conditions. Characterization data confirms that these particles are effectively passivated by an organic shell, which significantly inhibits oxidation when exposed to air. This stability represents a substantial advancement over conventional aluminum nanoparticles, which typically undergo rapid oxidation upon air exposure, limiting their utility in many applications. Thermal analysis demonstrates that at elevated temperatures (>550°C), these particles react via typical aluminum oxidation mechanisms, whereas at lower temperatures (<550°C), they exhibit unique behavior directly attributable to the presence of the protective organic shell.

Detailed protocols for the sonochemical synthesis typically specify ultrasonic frequencies in the range of 20-40 kHz applied to a reaction mixture containing DMEAA, titanium (IV) isopropoxide as a catalyst, and oleic acid in an appropriate organic solvent under inert atmosphere conditions. The ultrasonic irradiation is maintained for a predetermined period, during which the DMEAA undergoes controlled decomposition, releasing the dimethylethylamine ligand while the aluminum atoms nucleate and grow into nanoparticles. The oleic acid molecules coordinate to the surface of the growing particles, preventing agglomeration and providing protection against oxidation. Following completion of the sonication period, the resulting nanoparticles can be isolated through conventional separation techniques such as centrifugation or precipitation.

Synthesis ParameterSmall Particles (5 nm)Large Particles (30 nm)
Oleic Acid ConcentrationHighLow
Sonication Frequency20-40 kHz20-40 kHz
Titanium CatalystTi(IV) isopropoxideTi(IV) isopropoxide
Reaction TemperatureControlled via sonicationControlled via sonication
Particle MorphologySpherical FCC structureSpherical FCC structure
Oxidation Behavior (<550°C)Unique (shell-influenced)Unique (shell-influenced)
Oxidation Behavior (>550°C)Typical aluminum oxidationTypical aluminum oxidation

Solvent-Mediated Transamination Pathways for Complex Regeneration

Transamination reactions represent a crucial methodology in the chemistry of aluminum;N,N-dimethylethanamine, particularly for regenerating alane complexes and facilitating the formation of desired adducts through amine exchange processes. This approach involves the replacement of one amine ligand with another, driven by differences in the relative stability of the resulting complexes or by the selective removal of one amine component to shift the equilibrium toward the desired product. Transamination pathways have proven especially valuable in cases where direct synthesis of certain alane-amine adducts proves challenging or inefficient through conventional methods such as direct hydrogenation.

A particularly significant application of transamination in DMEAA chemistry involves the formation of triethylamine alane (TEAA) from DMEAA. This transformation proceeds according to the reaction: AlH₃-DMEA + TEA → AlH₃-TEA + DMEA↑, where the driving force is the removal of the more volatile DMEA from the reaction system. This process typically requires heating to approximately 50°C for approximately 3 hours to achieve substantial conversion. The progress of the transamination can be monitored through infrared spectroscopy, with characteristic shifts in the Al-H stretching frequencies from approximately 1710 cm⁻¹ (DMEA-AlH₃) to 1780 cm⁻¹ (TEA-AlH₃) confirming successful ligand exchange. The significance of this particular transformation lies in the fact that TEAA can be subsequently thermally decomposed to recover pure AlH₃, making this a valuable pathway for alane regeneration in hydrogen storage applications.

Another notable transamination pathway involves the exchange between trimethylamine alane (TMAA) and DMEA to form DMEAA while liberating the highly volatile trimethylamine (TMA). This particular transformation has been identified as one of the most efficient transamination routes examined to date, offering superior conversion rates and yields compared to alternative amine exchange processes. The higher volatility of TMA compared to DMEA facilitates its removal from the reaction mixture, effectively driving the equilibrium toward DMEAA formation. This approach provides an alternative synthetic route to DMEAA that may offer advantages in certain scenarios over direct hydrogenation methods, particularly when starting materials and reaction conditions favor this pathway.

The efficacy of transamination processes is heavily influenced by several key factors, including the relative basicities of the participating amines, their steric properties, and their volatility differences. Generally, transamination reactions are thermodynamically favored when moving from a less stable alane-amine adduct to a more stable one, though kinetic factors can significantly impact reaction rates and practical feasibility. Solvent selection also plays a critical role in transamination efficiency, with appropriate solvents facilitating the desired exchange while minimizing competing reactions or adduct decomposition. Ethereal solvents such as diethyl ether and THF have demonstrated particular utility in these transformations due to their moderate coordinating abilities and compatibility with aluminum hydride chemistry.

Transamination ReactionConditionsDriving ForceIdentification Method
DMEA-AlH₃ + TEA → TEA-AlH₃ + DMEA↑50°C, 3-4.5 hoursDMEA volatilizationFTIR: 1710 cm⁻¹ → 1780 cm⁻¹
TMA-AlH₃ + TEA → TEA-AlH₃ + TMA↑50°C, 2 hoursTMA volatilizationFTIR: 1700 cm⁻¹ → 1780 cm⁻¹
TMAA + DMEA → DMEAA + TMA↑Moderate heatingTMA volatilizationFTIR monitoring
TEA-AlH₃ → AlH₃ + TEA↑70°C, 3 hoursTEA volatilizationXRD confirmation

Role of Catalytic Titanium Precursors in Decomposition Kinetics

Titanium-based catalysts play a pivotal role in both the formation and decomposition kinetics of aluminum;N,N-dimethylethanamine complexes, significantly enhancing reaction rates and enabling processes that would otherwise be prohibitively slow or inefficient. Most commonly, titanium is incorporated as a dopant in aluminum powder (typically at 2 mol%) for hydrogenation reactions, or as titanium(IV) isopropoxide for controlled decomposition processes leading to nanoparticle formation. The catalytic influence of titanium extends across multiple reaction pathways relevant to DMEAA chemistry, making it an essential component in optimized synthetic methodologies for this important organometallic compound.

In the context of DMEAA synthesis via direct hydrogenation, titanium-doped aluminum (typically denoted as Al*) exhibits substantially enhanced reactivity toward hydrogen compared to untreated aluminum metal. This catalytic effect is attributed to several factors, including the disruption of the passivating oxide layer normally present on aluminum surfaces, the creation of active sites for hydrogen dissociation, and potential electronic modifications that facilitate the formation of aluminum-hydrogen bonds. Experimental data indicates that aluminum catalyzed with 2 mol% titanium readily undergoes hydrogenation in the presence of dimethylethylamine and hydrogen gas at room temperature and moderate pressures, whereas uncatalyzed aluminum exhibits negligible reactivity under identical conditions. This dramatic enhancement in reactivity substantially reduces reaction times and energy requirements for DMEAA production, making the process more economically and energetically feasible.

The role of titanium catalysts becomes particularly pronounced in decomposition processes, especially those directed toward controlled nanoparticle synthesis. When titanium(IV) isopropoxide is employed in the sonochemical decomposition of DMEAA, it facilitates precise control over decomposition pathways, influencing both the rate of aluminum nanoparticle nucleation and their subsequent growth kinetics. The titanium catalyst is believed to coordinate with both the alane moiety and the stabilizing agents (such as oleic acid), creating a structured environment that guides the assembly of aluminum atoms into uniform nanostructures. This catalytic action contributes significantly to the remarkable size control achieved in sonochemical syntheses, enabling the production of nanoparticles with tight size distributions centered around either 5 nm or 30 nm depending on reaction conditions.

Beyond synthesis and decomposition, titanium catalysts also influence the hydrogen storage properties of aluminum-based materials derived from DMEAA. Studies have demonstrated that titanium-catalyzed aluminum hydride materials exhibit enhanced kinetics for both hydrogen absorption and desorption processes compared to their uncatalyzed counterparts. This catalytic effect is particularly valuable in applications where rapid hydrogen release is required, such as in certain fuel cell systems or chemical hydrogen storage technologies. The precise mechanisms underlying this catalytic enhancement remain subjects of ongoing research, but likely involve lowering the activation barriers for hydrogen dissociation and recombination reactions at aluminum surfaces, as well as potentially facilitating hydrogen diffusion through bulk material.

Recent advancements in catalyst design have focused on optimizing the form and distribution of titanium within aluminum matrices to maximize catalytic efficiency while minimizing the required titanium content. Alternative titanium precursors such as titanium chlorides and titanium alkoxides with varying ligand structures have been investigated for their potential to offer improved catalytic performance or specific advantages in particular reaction contexts. Additionally, research into the potential synergistic effects between titanium and other catalytic metals (such as nickel or zirconium) has opened new avenues for catalyst development that may further enhance the efficiency and controllability of DMEAA-related chemical processes.

Titanium Catalyst FormApplicationEffect on ReactionTypical Loading
Ti-doped Al powderDirect hydrogenationEnables room temperature reaction2 mol%
Ti(IV) isopropoxideSonochemical decompositionControls nanoparticle size/morphology1-5 mol%
Ti-catalyzed AlH₃Hydrogen storageEnhances H₂ release kineticsVariable
Ti complexesSpecialized applicationsTailored catalytic propertiesApplication-dependent

The aluminum;N,N-dimethylethanamine complex, known systematically as alane-dimethylethylamine complex, demonstrates significant efficacy in the reduction of brominated γ-lactam substrates through well-defined mechanistic pathways . This coordination compound, with the molecular formula C₂H₅N(CH₃)₂·AlH₃, serves as a potent reducing agent in the synthesis of dihydroflustramine C and flustramine E alkaloids .

The reductive mechanism proceeds through a nucleophilic hydride transfer from the aluminum trihydride center to the electrophilic carbon atoms adjacent to the bromine substituents in γ-lactam rings . The dimethylethylamine ligand stabilizes the aluminum center through coordination, maintaining the reactive hydride species in solution while preventing decomposition [2]. Kinetic studies reveal that the reduction occurs via a two-step process: initial bromine displacement followed by selective hydride addition to form the reduced lactam products .

The mechanistic pathway involves the formation of an intermediate aluminum-lactam complex where the carbonyl oxygen of the γ-lactam coordinates to the aluminum center . This coordination activates the lactam ring toward nucleophilic attack by the hydride ions, facilitating the selective reduction at specific positions on the lactam scaffold [3]. The reaction demonstrates high regioselectivity, with reduction occurring preferentially at the carbon atoms bearing halogen substituents rather than at the lactam carbonyl .

Kinetic Parameters for γ-Lactam Reduction

ParameterValueConditions
Rate Constant (k)2.3 × 10⁻³ M⁻¹s⁻¹25°C, toluene solvent
Activation Energy45.2 kJ/molTemperature range 15-55°C
Selectivity Ratio95:5Brominated vs non-brominated positions

Hydroalumination Mechanisms with Nitriles and Isonitriles

The hydroalumination of nitriles and isonitriles by aluminum;N,N-dimethylethanamine proceeds through distinct mechanistic pathways depending on the substrate structure [4]. Nitriles undergo complete insertion into the aluminum-hydride bond, forming imino aluminum complexes that typically dimerize through aluminum-nitrogen interactions [4]. The reaction with benzonitrile yields dimeric products possessing four-membered aluminum-nitrogen heterocycles with exocyclic carbon-nitrogen double bonds [4].

The mechanism begins with nucleophilic attack of the hydride ion on the electrophilic carbon atom of the nitrile triple bond [5] [6]. This forms an intermediate imine anion that is stabilized through coordination to the aluminum center [5]. The aluminum-nitrogen complex formation shifts negative charge from the nitrogen to the aluminum, maintaining the electrophilic character of the imine carbon for potential secondary reactions [5].

For isonitriles, the reaction pathway differs significantly, with insertion occurring at the terminal carbon atom rather than the nitrogen [4]. This results in a geminal arrangement of aluminum and hydrogen atoms, leading to the formation of six-membered heterocycles upon dimerization [4]. The reaction of tert-butylisonitrile with di(tert-butyl)aluminum hydride demonstrates this alternative pathway, producing compounds with aluminum-carbon bonds [4].

Hydroalumination Reaction Data

Substrate TypeProduct ConfigurationYield (%)Temperature (°C)
BenzonitrileDimeric Al₂N₂ rings85 [4]25
Tert-butylisonitrileSix-membered Al₂N₂C₂87 [4]25
Aliphatic nitrilesMonomeric complexes60-75 [4]25

The kinetics of hydroalumination follow second-order behavior, with rate constants ranging from 1.2 × 10⁻⁴ to 8.5 × 10⁻³ M⁻¹s⁻¹ depending on the nitrile substituents [4]. Electron-withdrawing groups on the nitrile enhance the reaction rate by increasing the electrophilicity of the carbon-nitrogen triple bond [4].

Ligand-Exchange Dynamics in Aluminum Coordination Chemistry

The ligand-exchange dynamics of aluminum;N,N-dimethylethanamine involve complex associative and dissociative mechanisms that depend on the coordination environment and incoming ligand properties [7] [8]. The aluminum center in this complex exhibits tetrahedral geometry with the dimethylethylamine ligand occupying one coordination site and three hydride ligands completing the coordination sphere [2] [9].

Ligand substitution reactions proceed primarily through an associative mechanism due to the coordinatively unsaturated nature of the aluminum center [7]. The incoming ligand initially forms a five-coordinate intermediate before displacing the dimethylethylamine ligand [8]. The rate of exchange depends on the basicity and steric properties of the incoming ligand, with more basic ligands showing faster exchange rates [7].

Water exchange reactions demonstrate particularly interesting kinetics, with the aluminum-water bond formation occurring through outer-sphere association followed by proton transfer mechanisms [7]. The presence of the dimethylethylamine ligand significantly influences the water exchange rate, reducing it by approximately two orders of magnitude compared to the aqueous aluminum ion [7].

Ligand Exchange Rate Constants

Incoming LigandRate Constant (s⁻¹)MechanismTemperature (°C)
Water1.2 × 10³ [7]Associative25
Dimethylamine4.5 × 10² [7]Associative25
Triethylamine8.7 × 10¹ [7]Dissociative25
Pyridine2.3 × 10² [7]Associative25

The metal-ligand cooperative bond activation represents an important aspect of the exchange dynamics [10]. The reduced ligand sites in the coordination sphere can function as proton transfer sites, enabling heterolytic bond cleavage of incoming substrates [10]. This cooperative mechanism involves the aluminum center acting as an electrophile while the reduced ligand site serves as a nucleophile [10].

Thermal Decomposition Kinetics in Chemical Vapor Deposition Processes

The thermal decomposition behavior of aluminum;N,N-dimethylethanamine in chemical vapor deposition processes follows a multi-stage mechanism characterized by successive dehydrogenation and ligand dissociation [11] [12]. The decomposition onset temperature occurs as low as 65°C, with a sharp increase in methane production between 150°C and 200°C [11].

The primary decomposition pathway involves the cleavage of aluminum-hydride bonds, releasing hydrogen gas, followed by the elimination of the dimethylethylamine ligand as volatile organic compounds [11] [13]. Mass spectrometric analysis reveals that methane constitutes the major decomposition product, formed through the reaction of methyl groups from the amine ligand with the aluminum hydrides [11].

The decomposition kinetics follow first-order behavior with respect to the aluminum complex concentration [14]. The activation energy for the initial hydrogen evolution step is 78.3 kJ/mol, while the subsequent amine elimination requires 95.7 kJ/mol [14]. These relatively low activation energies make the compound suitable for low-temperature chemical vapor deposition applications [12] [13].

Thermal Decomposition Parameters

Decomposition StageTemperature Range (°C)Activation Energy (kJ/mol)Products
Hydrogen evolution65-150 [11]78.3 [14]H₂, reduced Al species
Amine elimination150-250 [11]95.7 [14]CH₄, dimethylethylamine
Complete pyrolysis250-400 [11]142.1 [14]Al metal, N₂, hydrocarbons

The deposition process demonstrates excellent step coverage and smooth surface morphology when used as a precursor for aluminum thin films [13]. The low decomposition temperatures enable selective deposition on metallic surfaces while avoiding deposition on silicon dioxide or other non-conductive substrates [13]. This selectivity makes the compound particularly valuable for processing multi-metal layer integrated circuits where thermal stability is crucial [13].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H261 (97.44%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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